Product packaging for 2,3-Dimethoxyquinoxaline(Cat. No.:CAS No. 6333-43-3)

2,3-Dimethoxyquinoxaline

Cat. No.: B170986
CAS No.: 6333-43-3
M. Wt: 190.2 g/mol
InChI Key: CRAYFGFTLBTRRS-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a privileged scaffold in the landscape of contemporary chemistry. mtieat.orgmdpi.com Its derivatives are integral to a multitude of scientific fields, demonstrating a remarkable breadth of applications. In medicinal chemistry, the quinoxaline core is a key component in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. mdpi.comrsc.orgsphinxsai.com The structural versatility of the quinoxaline system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. beilstein-journals.org This adaptability has led to its use as a bioisostere for other important heterocyclic structures like quinoline (B57606) and quinazoline. mtieat.org Beyond pharmaceuticals, quinoxaline derivatives are crucial in materials science, where they are employed in the development of dyes, fluorescent materials, organic semiconductors, and electroluminescent materials. mtieat.orgresearchgate.net Their electron-withdrawing nature also makes them valuable in the construction of π-conjugated polymers for organic electronics. beilstein-journals.orgnih.gov

Historical Context and Evolution of Quinoxaline Research

The study of quinoxalines dates back to 1884, with the first synthesis reported by Korner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This foundational reaction paved the way for the exploration of a vast array of quinoxaline derivatives. Early research focused on understanding the fundamental chemistry and reactivity of this new class of heterocyclic compounds. Over the decades, the field has evolved significantly, driven by advancements in synthetic methodologies and a growing understanding of the structure-activity relationships of quinoxaline derivatives. The advent of modern analytical techniques has allowed for more detailed characterization of these compounds. mtieat.org A significant leap in quinoxaline synthesis came with the introduction of transition metal-catalyzed cross-coupling reactions, which offered more efficient and versatile routes to functionalized quinoxalines. mtieat.org More recently, a focus on green chemistry has led to the development of more environmentally benign synthetic methods, such as one-pot reactions and the use of greener solvents. mtieat.orgsphinxsai.com The discovery of naturally occurring quinoxaline-containing antibiotics like echinomycin (B1671085) further spurred interest in their biological potential, leading to extensive research into their medicinal applications. mtieat.orgsphinxsai.com

Overview of 2,3-Dimethoxyquinoxaline as a Prominent Research Target

Among the myriad of quinoxaline derivatives, this compound has emerged as a particularly important and versatile research target. Its structure, featuring methoxy (B1213986) groups at the 2 and 3 positions of the quinoxaline ring, imparts unique electronic and steric properties that make it a valuable building block in organic synthesis. This compound serves as a key intermediate in the preparation of more complex molecules with applications in both medicinal chemistry and materials science. smolecule.com For instance, it has been utilized in the synthesis of novel antiviral agents and as a precursor for ligands in coordination chemistry. smolecule.comunits.it The presence of the methoxy groups can influence the reactivity of the quinoxaline core and modulate the biological activity and material properties of its derivatives. Research has explored its role in the development of organic electronics and as a component in fluorescent probes. nih.gov The continued investigation of this compound and its derivatives promises to unlock new applications and further solidify the importance of the quinoxaline scaffold in scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B170986 2,3-Dimethoxyquinoxaline CAS No. 6333-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxyquinoxaline
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InChI

InChI=1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAYFGFTLBTRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284710
Record name 2,3-Dimethoxyquinoxaline
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-43-3
Record name 6333-43-3
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Record name 2,3-Dimethoxyquinoxaline
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Record name 2,3-Dimethoxyquinoxaline
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2,3-Dimethoxyquinoxaline

The synthesis of the this compound core can be achieved through several established chemical strategies. These methods primarily involve the construction of the quinoxaline (B1680401) ring system followed by the introduction of the methoxy (B1213986) groups, or the direct formation of the dimethoxy-substituted ring.

Condensation Reactions in this compound Synthesis

The most traditional and widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govcusat.ac.in This approach is highly versatile and can be adapted to produce a variety of substituted quinoxalines. sapub.org

For the specific synthesis of precursors to this compound, such as quinoxaline-2,3(1H,4H)-dione, the condensation of an o-phenylenediamine (B120857) with diethyl oxalate (B1200264) is a common method. mdpi.com The resulting quinoxaline-2,3-dione can then be converted to 2,3-dichloroquinoxaline (B139996), a key intermediate.

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
o-phenylenediaminebenzilBentonite clay K-10, ethanol (B145695), room temp2,3-diphenylquinoxaline (B159395)92% nih.gov
o-phenylenediamineglyoxalMild acidQuinoxalineQuantitative cusat.ac.in
o-phenylenediamineDiethyl oxalateChloroform, 50-80°CQuinoxaline-2,3-dioneNot specified sapub.org

Palladium-Catalyzed Coupling Reactions for this compound Scaffolds

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, offering efficient ways to form carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is less common, these methods are crucial for creating substituted quinoxaline scaffolds that can be later functionalized. For instance, palladium catalysis is employed in the synthesis of 2,3-disubstituted indoles and benzofurans, showcasing its utility in constructing complex heterocyclic systems. rsc.orgscielo.org.mx The principles of these reactions can be conceptually extended to the synthesis of functionalized quinoxalines.

Nucleophilic Substitution Approaches for this compound Derivatives

A highly effective and common route to this compound involves the nucleophilic aromatic substitution (SNAAr) on a pre-formed quinoxaline ring. arabjchem.org This strategy typically starts with 2,3-dichloroquinoxaline, a versatile building block that is readily synthesized from quinoxaline-2,3(1H,4H)-dione by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com

The two chlorine atoms at the 2 and 3 positions of 2,3-dichloroquinoxaline are highly reactive towards nucleophiles. smolecule.com The synthesis of this compound is achieved by reacting 2,3-dichloroquinoxaline with sodium methoxide (B1231860) in methanol. The reaction proceeds in a stepwise manner, allowing for the potential isolation of the monosubstituted intermediate, 2-chloro-3-methoxyquinoxaline, by controlling the reaction conditions.

This method is advantageous due to the high reactivity of the dichloro-precursor, which allows the reaction to proceed under relatively mild conditions, leading to high yields of the desired this compound. arabjchem.org

Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. ijirt.org Green chemistry principles are being increasingly applied to the synthesis of quinoxalines to reduce the use of hazardous materials and energy consumption. arabjchem.orgtandfonline.com

These approaches include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or ethanol. nih.gov For example, the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be efficiently carried out in ethanol. arabjchem.org

Catalyst-Free Reactions: Some quinoxaline syntheses can be performed under catalyst-free conditions, often by using green solvents like ethanol at reflux. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy usage. ijirt.org Microwave irradiation has been successfully used for the condensation of o-phenylenediamines with α-dicarbonyl derivatives in ethanol, providing high yields and pure products without extensive purification. sapub.org

Use of Recyclable Catalysts: Heterogeneous catalysts, such as polymer-supported sulphanilic acid, offer the advantage of easy separation and reusability, minimizing waste. arabjchem.org

Table 2: Green Synthesis Approaches for Quinoxalines

ApproachReactantsConditionsAdvantagesReference
Heterogeneous Catalysiso-phenylenediamine, benzilPolymer supported sulphanilic acid, ethanol, room tempRecyclable catalyst, high yield arabjchem.org
Microwave-Assistedo-phenylenediamine, α-dicarbonyl derivativesEthanol, microwave irradiationShort reaction time, high purity sapub.org
Green Solvento-phenylenediamine, benzilHexafluoroisopropanol (HFIP), room tempHigh yield, short reaction time nih.gov

Functionalization Strategies of the this compound Core

The this compound scaffold can be further modified to introduce a variety of functional groups, leading to a diverse range of derivatives with potentially interesting properties.

Regioselective Substitution Reactions

The functionalization of the quinoxaline ring system can be directed to specific positions, a concept known as regioselectivity. In the context of this compound, further substitutions would primarily occur on the benzene (B151609) ring portion of the molecule. The directing effects of the existing substituents on the quinoxaline ring play a crucial role in determining the position of incoming electrophiles or nucleophiles.

While specific studies on the regioselective functionalization of the this compound core are not extensively detailed in the provided context, the principles of C-H activation and functionalization on related quinoline (B57606) and indole (B1671886) systems offer valuable insights. mdpi.comrsc.orgfrontiersin.orgnih.gov These methods, often catalyzed by transition metals like palladium or rhodium, allow for the direct introduction of aryl or alkyl groups at specific C-H bonds. mdpi.comrsc.org For instance, palladium-catalyzed C-H activation has been used for the regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water, demonstrating a sustainable approach to functionalization. rsc.org Such strategies could potentially be adapted for the regioselective functionalization of the this compound core.

Introduction of Diverse Functional Groups

The introduction of a wide array of functional groups onto the this compound core is crucial for modulating its electronic, physical, and biological properties. Researchers have developed several strategies to achieve this, ranging from classical aromatic substitution reactions to modern C-H functionalization techniques.

One common approach involves the nucleophilic substitution of halogens on the quinoxaline ring. For instance, this compound can be synthesized from 2,3-dichloroquinoxaline by reaction with an alkoxide, achieving a 100% yield at room temperature. thieme-connect.de This precursor, 2,3-dichloroquinoxaline, can in turn be subjected to reactions with various nucleophiles to introduce other functionalities.

Direct C-H functionalization has emerged as a powerful tool for introducing substituents onto the quinoxaline framework, often with high regioselectivity. While much of the research has focused on quinoxalin-2(1H)-ones, the principles can be extended to other quinoxaline derivatives. nih.govfrontiersin.orgmdpi.com For example, the C6 position of the quinoxaline ring can be targeted for functionalization. A notable example is the synthesis of 6-[(het)arylthiomethyl]quinoxalines (104) by reacting 6-(bromomethyl)-2,3-dimethoxyquinoxaline (102) with benzenethiol (B1682325) derivatives or pyridine-2-thiol (B7724439) (103) in the presence of cesium carbonate in DMF at 70 °C. mdpi.com

Nitro groups, which are versatile precursors for other functional groups like amines, can also be introduced. For example, 2,3-dimethoxy-6,7-dinitroquinoxaline has been synthesized, highlighting the possibility of dinitration on the benzene ring of the this compound system. brunel.ac.uk The synthesis of compounds like 2,3-dimethoxy-7-nitroquinoxaline-5-carbaldehyde (B3112241) further demonstrates the feasibility of introducing both nitro and aldehyde functionalities. aksci.com

The following table summarizes selected examples of the introduction of functional groups onto a quinoxaline core, which can be conceptually applied or are directly related to this compound.

PrecursorReagent(s)Functional Group IntroducedProductReference(s)
2,3-DichloroquinoxalineAlkoxideMethoxyThis compound thieme-connect.de
6-(Bromomethyl)-2,3-dimethoxyquinoxalineBenzenethiol derivatives or Pyridine-2-thiol(Het)arylthiomethyl6-[(Het)arylthiomethyl]quinoxalines mdpi.com
Quinoxaline derivativeNitrating agentNitro2,3-Dimethoxy-6,7-dinitroquinoxaline brunel.ac.uk
Quinoxalin-2(1H)-oneAlkenesVinyl3-Vinylated quinoxalin-2(1H)-ones frontiersin.org

Reactivity and Advanced Chemical Transformations of this compound Derivatives

The reactivity of this compound and its derivatives is characterized by a rich landscape of chemical transformations, including oxidation-reduction processes, substitution reactions, and the formation of coordination complexes.

Oxidation and Reduction Pathways

The electrochemical behavior of quinoxaline derivatives, including this compound, has been a subject of investigation, particularly for their potential use in applications such as non-aqueous lithium-ion redox flow batteries. rsc.org The oxidation and reduction of these compounds involve the transfer of electrons, which can be studied using techniques like cyclic voltammetry. rsc.orgcgc.edubyjus.com

Studies have shown that quinoxaline derivatives can undergo two-electron transfer events. rsc.org The reduction and oxidation potentials are influenced by the substituents on the quinoxaline ring and the composition of the electrolyte. rsc.org For instance, the electrochemical properties of this compound are affected by the presence of Lewis acids like BF₃, which can form adducts with the quinoxaline, thereby modulating its reactivity. rsc.org Computational studies have been employed to predict the redox potentials and understand the complexation effects. rsc.org The process of oxidation involves the loss of electrons, while reduction is the gain of electrons. cgc.edubyjus.com In organic chemistry, oxidation often corresponds to an increase in the number of bonds to more electronegative elements (like oxygen or nitrogen) or a decrease in the number of bonds to hydrogen. Conversely, reduction typically involves a decrease in bonds to electronegative elements or an increase in bonds to hydrogen. libretexts.orglibretexts.org

The table below presents the calculated enthalpy and free energy of complex formation between this compound and BF₃, which influences its electrochemical properties.

Quinoxaline DerivativeLewis Acid (LA)ΔH (soln) (eV)ΔG (soln) (eV)Reference(s)
This compoundOne BF₃-0.440.12 rsc.org
This compoundTwo BF₃-0.380.5 rsc.org

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the quinoxaline ring towards substitution reactions is a key aspect of its chemistry. Generally, quinoxalines are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the pyrazine (B50134) ring. thieme-connect.de However, when such reactions do occur, they are most likely to take place at the 5- and 8-positions of the benzene ring, where electron density is calculated to be highest. thieme-connect.de The presence of electron-donating groups, such as the methoxy groups in this compound, can facilitate electrophilic substitution. thieme-connect.de

Nucleophilic substitution reactions are more common, particularly on the pyrazine ring, especially when it contains good leaving groups like halogens. thieme-connect.decusat.ac.in As mentioned earlier, this compound is readily synthesized from 2,3-dichloroquinoxaline via nucleophilic substitution with an alkoxide. thieme-connect.de Further nucleophilic substitution on the quinoxaline core can be influenced by the existing substituents. For example, studies on 2-monosubstituted quinoxalines have shown that they can react with various nucleophiles to yield 2,3-disubstituted products. doaj.orgmdpi.com The nature of the substituent at the 2-position affects the reactivity towards different nucleophiles (alkyl, aryl, heteroaryl, and alkynyl). doaj.orgmdpi.comresearchgate.net

The following table provides examples of substitution reactions on the quinoxaline scaffold.

SubstrateReagent TypePosition of SubstitutionProduct TypeReference(s)
QuinoxalineElectrophile5- and 8-positions5,8-Disubstituted quinoxaline thieme-connect.de
2,3-DichloroquinoxalineAlkoxide (Nucleophile)2- and 3-positions2,3-Dialkoxyquinoxaline thieme-connect.de
2-PhenylquinoxalineAlkyl/Aryl/Alkynyl Nucleophile3-position2-Phenyl-3-substituted quinoxaline mdpi.com
2-Chloro-3-methylquinoxaline (B189447)Aromatic amine (Nucleophile)2-position2-Arylamino-3-methylquinoxaline mdpi.com

Formation of Metal Complexes and Coordination Chemistry

The nitrogen atoms in the pyrazine ring of quinoxaline and its derivatives make them excellent ligands for forming coordination complexes with a variety of metal ions. asianpubs.orgisca.me The introduction of additional coordinating groups, such as pyridyl moieties, enhances their chelating ability.

A significant body of research has focused on the coordination chemistry of 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline. asianpubs.org This ligand has been shown to form complexes with transition metals including Co(II), Ag(I), Cu(I), Cu(II), Ni(II), and Zn(II). asianpubs.orgnih.govacs.org The coordination mode of the ligand can vary depending on the metal ion and the reaction conditions. For example, with Co(II), 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline acts as a bidentate ligand, coordinating through the nitrogen atoms of the two pyridine (B92270) groups to form a seven-membered chelate ring. asianpubs.org In a dinuclear silver(I) complex, the same ligand bridges two metal centers, forming a box-like dimeric structure. acs.org The resulting metal complexes often exhibit interesting electrochemical and photochemical properties, which are influenced by the nature of both the ligand and the metal center. asianpubs.org

The table below lists some of the metal complexes formed with a derivative of this compound.

LigandMetal IonResulting Complex StructureReference(s)
2,3-Bis(2-pyridyl)-5,8-dimethoxyquinoxalineCo(II)Mononuclear complex with bidentate ligand asianpubs.org
2,3-Bis(2-pyridyl)-5,8-dimethoxyquinoxalineAg(I)Dinuclear box-like complex nih.govacs.org
2,3-Bis(2-pyridyl)-5,8-dimethoxyquinoxalineCu(I)Dinuclear box-like complex acs.org
2,3-Di-2-pyridylquinoxaline derivativesVarious (Ru(II), Os(II), Re(I))Mono- and binuclear complexes

Biological and Medicinal Chemistry Investigations

Antimicrobial Activities of 2,3-Dimethoxyquinoxaline Derivatives

Quinoxaline (B1680401) derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a range of bacteria and fungi. nih.govsphinxsai.comresearchgate.net The versatility of the quinoxaline core allows for chemical modifications that can enhance their antimicrobial spectrum and potency. sci-hub.se

A number of studies have explored the antibacterial properties of quinoxaline derivatives. For instance, a series of novel quinoxaline-5-carboxamide derivatives synthesized from methyl 2,3-diaminobenzoate were screened against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net Several of these compounds exhibited promising antibacterial activity. researchgate.net In another study, new quinoxaline-6-carboxamide (B1312456) derivatives were synthesized and tested against the same panel of bacteria, with some compounds, particularly those incorporating 3-chloro-4-fluorophenyl, 2-hydroxy-ethyl, 2-iodo-3-trifluoromethylphenyl, and 2-ethynyl-aniline moieties, showing excellent antibacterial activity. researchgate.net

Furthermore, transformations of 2-chloro-3-methylquinoxaline (B189447) into various ether-linked derivatives have been investigated. nih.gov Compounds such as 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) and its subsequent Schiff base derivatives were tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Several of these derivatives displayed high activity against both types of bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

Compound Type Bacterial Strains Tested Activity Level
Quinoxaline-5-carboxamides E. coli, P. aeruginosa, S. aureus, S. pyogenes Moderate to Excellent
Quinoxaline-6-carboxamides E. coli, P. aeruginosa, S. aureus, S. pyogenes Moderate to Excellent
2-Chloro-3-methylquinoxaline derivatives S. aureus, B. subtilis, E. coli, P. aeruginosa High

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. sphinxsai.comlsmu.lt For example, a series of 2,3-bifunctionalized quinoxalines were evaluated for their antifungal activity against Fusarium, the fungus responsible for Bayoud disease. nih.govresearchgate.net While many of the tested compounds showed minimal activity, a nitro-substituted derivative (compound 14) exhibited significant inhibition of Fusarium growth. researchgate.net This suggests that subtle electronic modifications to the quinoxaline ring can have a profound impact on antifungal efficacy. nih.govresearchgate.net

Research on other quinoline (B57606) derivatives, which share a structural similarity with quinoxalines, has also provided insights. For instance, studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines revealed that the presence of a methoxy (B1213986) group and the removal of a benzyl (B1604629) group significantly enhanced antifungal activity, particularly against dermatophytes. scielo.org.co

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

Compound Series Fungal Target Key Findings
2,3-Bifunctionalized quinoxalines Fusarium Nitro-substituted derivative showed active inhibition.
4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines Dermatophytes Methoxy group and N-debenzylation improved activity.

Quinoxaline derivatives have emerged as promising candidates in the search for new antiviral therapies. nih.govnih.gov Their planar polyaromatic structure makes them suitable for targeting viral components like proteins and nucleic acids. nih.gov

One area of focus has been their activity against influenza viruses. The NS1A protein of the influenza virus, which has a deep cavity in its RNA-binding domain, is a potential target for small molecules. nih.gov Quinoxaline derivatives, particularly those with 2,3,6-trisubstitution, have shown potential to bind to this cavity and inhibit viral replication. nih.gov For instance, a series of quinoxalines with bis-2-furyl substitution at the 2 and 3 positions were synthesized, and derivatives with a 3-methoxyphenyl (B12655295) or a 2-furyl group at position 6 demonstrated good anti-influenza activity. nih.gov

Furthermore, certain quinoxaline derivatives have been investigated for their activity against Coxsackievirus B5 (CVB5). nih.gov One compound, in particular, showed potent inhibition of CVB5 by interfering with the early stages of viral attachment, entry, or uncoating. nih.gov This is thought to occur through the insertion of the molecule into a hydrophobic pocket on the VP1 capsid protein. nih.gov

Table 3: Antiviral Activity of Selected Quinoxaline Derivatives

Virus Target Proposed Mechanism Active Substitutions
Influenza Virus Inhibition of NS1A protein 2,3-bis(2-furyl) with 6-(3-methoxyphenyl) or 6-(2-furyl)
Coxsackievirus B5 Interference with viral attachment/entry Specific derivative targeting VP1 capsid protein

Antifungal Properties

Anticancer Research and Cytotoxicity Profiles

The quinoxaline scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression. researchgate.netlsmu.lt

Quinoxaline derivatives exert their anticancer effects through diverse mechanisms. One of the key mechanisms is the inhibition of protein kinases, which are crucial for cell signaling and growth. researchgate.net For example, certain quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govnih.gov

Apoptosis, or programmed cell death, is another important mechanism. Some quinoxaline derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, a novel quinoxaline derivative, compound 25d, was found to induce apoptosis in HepG2 liver cancer cells by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, and activating caspases-3 and -9. nih.gov This compound also caused cell cycle arrest at the G2/M phase. nih.gov

Furthermore, some quinoxaline derivatives are being explored as activators of polyamine catabolism. mdpi.com Increased polyamine levels are often associated with cancer, and their degradation can produce cytotoxic products that induce apoptosis in tumor cells. mdpi.com

The anticancer activity of quinoxaline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective anticancer agents. researchgate.netmdpi.com

For example, in a series of researchgate.netsci-hub.semdpi.comtriazolo[4,3-a]quinoxalin-4(5H)-one and researchgate.netsci-hub.semdpi.comtriazolo[4,3-a]quinoxaline derivatives, compounds with specific substitutions showed potent anti-proliferative activity against MCF-7 and HepG2 cancer cell lines, which correlated with their VEGFR-2 inhibitory activity. nih.gov

In another study, the nature of the substituent at the 2-position of the quinoxaline ring was found to be critical. frontiersin.org For instance, a 2-chloro quinoxaline derivative with a 2-hydroxy-1-naphthaldehyde (B42665) side chain showed very strong anticancer activity. frontiersin.org Interestingly, the relative activity of 2-chloro versus 2-methoxy substitution depended on the rest of the molecule. frontiersin.org

The electronic properties of substituents also play a significant role. It has been observed that electron-donating groups on the aromatic ring fused to the second position of the quinoxaline system tend to increase anticancer activity, while electron-withdrawing groups decrease it. mdpi.com Conversely, an electron-withdrawing nitro group at the seventh position was found to diminish activity. mdpi.com

Table 4: Structure-Activity Relationship Highlights for Anticancer Quinoxalines

Structural Feature Impact on Anticancer Activity
Substituents at position 2 2-Chloro and 2-methoxy groups can enhance activity depending on the overall structure.
Substituents on the fused aromatic ring Electron-donating groups generally increase activity, while electron-withdrawing groups decrease it.
Linker at position 3 An NH linker is often essential for activity.
Heterocyclic systems at position 2 A benzoxazole (B165842) moiety has shown higher activity than other heterocycles in some cases.

Inhibition of Specific Biological Targets

The quinoxaline scaffold, including this compound derivatives, has been identified as a privileged structure in the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in treating various diseases, including cancer and viral infections.

Research has shown that certain quinoxaline derivatives act as inhibitors of the platelet-derived growth factor (PDGF) receptor kinase. bme.hu Furthermore, a focused effort led to the design and synthesis of novel tricyclic benzo[g]quinoxaline (B1338093) derivatives as potential inhibitors of SR protein-specific kinase-1 (SRPK-1). bme.hu SRPK-1 is considered a validated host cell target for therapeutic intervention in Hepatitis B Virus (HBV) infection. bme.hu In these studies, one particular derivative, 2,3-di-thiophen-20-yl-benzo[g]quinoxaline, demonstrated significant and selective inhibitory activity against the SRPK-1 kinase. bme.hu

Additionally, this compound derivatives serve as important intermediates in synthesizing compounds targeting other biological entities. For instance, 6-(Bromomethyl)-2,3-dimethoxyquinoxaline has been utilized as a building block in the creation of potential inhibitors for alpha-hemolysin, a virulent toxin produced by Staphylococcus aureus. google.com

Antiparasitic and Antitubercular Applications

The structural motif of quinoxaline is present in several antibiotics, which has prompted extensive research into the antiparasitic and antitubercular potential of its derivatives. sphinxsai.com

Antimalarial Investigations

Early investigations into the antimalarial potential of the this compound core yielded definitive but negative results. In 1975, two series of 2,3-disubstituted 5,8-dimethoxyquinoxalines were synthesized and evaluated for antimalarial properties. nih.gov The first series included compounds with identical 2,3-substituents (H, CH₃, C₆H₅, C₆H₄-4-Cl, and CH₂C₆H₅), while the second featured various styryl groups. nih.gov None of the synthesized compounds in either series showed any antimalarial activity; in fact, several exhibited toxicity at the highest doses tested. nih.gov Subsequent reviews have corroborated these findings, noting that while research into quinoxaline derivatives for antimalarial purposes has continued, the initial studies on substituted 5,8-dimethoxyquinoxalines found them to be inactive. sbq.org.br Later research has suggested that quinoxaline 1,4-di-N-oxide derivatives possess superior antimalarial activity compared to their reduced quinoxaline counterparts. sbq.org.br

Antitubercular Efficacy

The structural similarity between some existing antitubercular drugs and the quinoxaline moiety has inspired hope for its potential use against Mycobacterium tuberculosis. sphinxsai.com However, studies on certain 2,3-bifunctionalized quinoxalines have shown minimal biological activity. researchgate.netmdpi.com A series of these compounds were screened in vitro for activity against Mycobacterium tuberculosis H37Rv. mdpi.com The results indicated that most derivatives had very low efficacy, with only a few showing modest inhibition. researchgate.netmdpi.com It was concluded that strong intramolecular hydrogen bonds within the tested molecules might be responsible for the minimal biological activities observed. researchgate.netmdpi.com

Table 1: Antitubercular Activity of Quinoxaline Compounds
CompoundAssayMIC (µg/mL)% InhibitionActivity
6Alamar> 6.250-
7Alamar> 6.257-
9Alamar> 6.259-
10Alamar> 6.250-
11Alamar> 6.250-
14Alamar> 6.253-

Data sourced from: Molecules, 2002. researchgate.netmdpi.com

Antiamoebic Activity

In contrast to the findings for malaria and tuberculosis, derivatives of 5,8-dimethoxyquinoxaline (B8634984) have demonstrated notable antiamoebic properties. A study focused on 2,3-diaryl-5,8-dimethoxyquinoxalines revealed their in vitro activity against the polyxenic culture of Entamoeba histolytica. sphinxsai.comresearchgate.net The activity of these compounds was determined using a serial dilution method, with most displaying efficacy at concentrations ranging from 50-200 µg/ml. sphinxsai.com This is compared to standard drugs like Nitroimidazole and Diloxanide furoate, which were active at 2-5 µg/ml. sphinxsai.com

Antileishmanial and Antitrypanosomal Activity

The investigation of quinoxaline derivatives has shown significant promise in the search for new treatments for leishmaniasis. A study assessing the antileishmanial activities of 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis found two compounds, 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331), to be particularly effective. nih.gov Both compounds showed significant selectivity against promastigotes and intracellular amastigotes with low cytotoxicity to host cells. nih.gov Treatment of promastigotes with these compounds led to ultrastructural changes, including mitochondrial swelling, an increase in superoxide (B77818) anion concentration, and decreased intracellular ATP levels. nih.gov In a murine model of cutaneous leishmaniasis, treatment with both LSPN329 and LSPN331 resulted in a significant decrease in lesion thickness. nih.gov These findings identify them as potential candidates for new drug development against leishmaniasis. nih.gov

While the broader quinoxaline scaffold is explored for antitrypanosomal activity, specific studies focusing on this compound against Trypanosoma species are not prominent in the reviewed literature.

Table 2: In Vitro Antileishmanial Activity of Quinoxaline Derivatives Against L. amazonensis
CompoundTarget StageIC₅₀ (µM)Cytotoxicity (CC₅₀ µM)Selectivity Index
LSPN329Promastigotes1.56115.674.1
Amastigotes2.8440.7
LSPN331Promastigotes2.49188.975.8
Amastigotes3.8948.5

Data sourced from: Antimicrobial Agents and Chemotherapy, 2016. nih.gov

Neuropharmacological Studies and Receptor Modulation

The this compound framework is a key structural element in the study of neuropharmacological agents, particularly in the modulation of glutamate (B1630785) and melatonin (B1676174) receptors.

Derivatives of quinoxaline-2,3-dione are recognized as antagonists for kainate receptors, a subtype of ionotropic glutamate receptors (iGluRs) involved in numerous neurological processes. mcgill.ca The quinoxaline-2,3-dione moiety can function as an α-amino acid bioisostere. mcgill.ca Research involving the synthesis of 6-bromo-2,3-dimethoxyquinoxaline as a chemical intermediate has facilitated the creation of ligands that bind to the GluK1 receptor subtype, providing insight into the structural requirements for antagonism at this site. mcgill.ca Furthermore, other substituted quinoxalines have been developed as inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in the pathology of several neurological diseases. sphinxsai.com

The quinoxaline structure has also been explored for its potential to modulate melatonin receptors (MT1 and MT2), which are central to regulating sleep and circadian rhythms. researchgate.net In a study that synthesized novel quinoxaline derivatives, 6-Amino-2,3-dimethoxyquinoxaline was used as a precursor. researchgate.net The resulting compounds were tested for their binding affinity to MT1 and MT2 receptors, with some showing notable affinity and selectivity, particularly for the MT2 subtype. researchgate.net

Table 3: Melatonin Receptor Binding Affinities of Quinoxaline Derivatives
CompoundR GroupKᵢ MT₁ (µM)Kᵢ MT₂ (µM)
3gNHCH₂CH₂CH₃>1030.44
6aCH₃20.000.08

Data sourced from: Molecules, 2017. researchgate.net

Other Pharmacological Activities of this compound Analogs

The quinoxaline scaffold is a versatile structure in medicinal chemistry, leading to the exploration of its derivatives for a wide range of pharmacological effects. nih.govmdpi.com Analogs of this compound have been investigated for activities beyond their primary applications, including anti-inflammatory and kinase inhibitory effects.

Quinoxaline derivatives have been recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. nih.govbenthamdirect.com Research has focused on the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. benthamdirect.comnih.gov

A study involving newly synthesized quinoxaline derivatives evaluated their ability to inhibit COX-1 and COX-2 enzymes. nih.govrsc.org Several compounds, including 4a , 5 , 11 , and 13 , were identified as potent dual inhibitors of the EGFR enzyme and COX-2, suggesting their potential as anti-inflammatory agents. nih.gov The inhibitory concentrations (IC₅₀) and selectivity indexes (SI) for these compounds were determined and compared against celecoxib, a standard COX-2 inhibitor. nih.govrsc.org Compounds 11 and 13 were particularly potent against COX-2, with IC₅₀ values of 0.62 µM and 0.46 µM, respectively, and demonstrated high selectivity over COX-1. rsc.org Another set of 2,3-diphenyl-7-sulfonamide quinoxaline derivatives also showed anti-inflammatory activity in carrageenan-induced rat paw edema models, with some derivatives exhibiting inhibition ranging from 2.25% to 22.95%. ijpras.com

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2
4a28.801.1724.61
540.320.8348.58
1137.960.6261.23
1330.410.4666.11
Celecoxib (Reference)45.260.41110.39

Data sourced from RSC Publishing. rsc.org

The quinoxaline core is a key structural element for a variety of protein kinase inhibitors. ekb.egekb.egajol.info These derivatives have been shown to act as selective ATP-competitive inhibitors for numerous kinases, making them significant targets for drug development. ekb.egekb.eg

In a recent study, new quinoxaline derivatives were designed and evaluated as dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in cancer progression. mdpi.com Two compounds, 5c and 5e , emerged as potent submicromolar inhibitors of both Pim-1 and Pim-2. mdpi.com To assess their specificity, these compounds were also tested against a panel of other mammalian protein kinases. The results showed that compounds 5c and 5e maintained a favorable selectivity profile, with IC₅₀ values greater than 10 µM for off-target kinases such as HsCDK5/p25, HsCDK9/CyclinT, HsHaspin, MmCLK1, and HsCK1ε. mdpi.com Compound 5c was found to be at least 21- and 16-fold more selective for HsPim-1 and HsPim-2, respectively, compared to HsGSK3β. mdpi.com

CompoundHsPim-1 IC₅₀ (µM)HsPim-2 IC₅₀ (µM)RnDYRK1A IC₅₀ (µM)HsGSK3β IC₅₀ (µM)Other Kinases (IC₅₀ µM)
5c0.38 ± 0.020.50 ± 0.12> 108.1 ± 0.6> 10 (HsCDK5, HsCDK9, HsHaspin, MmCLK1, HsCK1ε)
5e0.31 ± 0.050.74 ± 0.05> 10> 10> 10 (HsCDK5, HsCDK9, HsHaspin, MmCLK1, HsCK1ε)

Data sourced from MDPI. mdpi.com

Anti-inflammatory Effects

Toxicological Assessments of Related Dimethoxyquinoxaline Compounds

Toxicological studies have been conducted on 2,3-dimethylquinoxaline (B146804) (DMQ) , a structural analog of this compound, to determine its safety profile. These assessments include both in vitro and in vivo evaluations.

Toxicity TestCell Line/TargetCompoundResult (IC₅₀)
CardiotoxicityhERG Channel2,3-dimethylquinoxaline (DMQ)> 25 µM
HepatotoxicityHepG2 (ATP assay)2,3-dimethylquinoxaline (DMQ)> 100 µM

Data sourced from PLOS One and bioRxiv. nih.govmdpi.commdpi.comnih.gov

In vivo safety studies for DMQ were conducted in rodents. nih.govbenthamdirect.com In an acute oral toxicity study in mice, the median lethal dose (LD₅₀) was found to be higher than 2000 mg/kg. benthamdirect.com During a subacute 28-day oral toxicity study, animals did not show alterations in clinical signs. benthamdirect.commdpi.com However, biochemistry analysis revealed some changes at high doses, including a significant increase in platelet counts (99.8% increase) and white blood cell counts (188.8% increase) in the satellite group compared to the control group. benthamdirect.com Histological examination at high doses showed an enlargement of renal corpuscles and other cellular changes. benthamdirect.commdpi.com Despite these findings at high dosages, the data suggest an acceptable safety profile for DMQ in rodents. benthamdirect.com

Study TypeAnimal ModelKey Findings
Acute Oral ToxicityMiceLD₅₀ > 2000 mg/kg. No alterations in clinical signs.
Subacute Oral Toxicity (28-day)MiceHigh doses led to increased platelet and white blood cell counts. Histological changes observed in kidneys.
Acute Dermal ToxicityRatsDMQ was well tolerated.

Data sourced from PubMed and bioRxiv. benthamdirect.commdpi.com

Advanced Materials Science and Supramolecular Chemistry Applications

Application in Fluorescent Materials and Optical Probes

The rigid, aromatic structure of the quinoxaline (B1680401) core provides an excellent platform for the development of fluorescent materials. By functionalizing the basic quinoxaline structure, researchers can create molecules with high quantum yields and sensitivity to their local environment, making them ideal for use as optical probes and sensors.

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), fluorescent derivatization is a key technique for enhancing the detection sensitivity of analytes that lack a native chromophore. nih.gov Quinoxaline derivatives have been developed as highly sensitive fluorescent labels for this purpose.

A notable example is 2,3-dimethoxy-6-aminoquinoxaline , a derivative of the parent compound. This molecule has been synthesized and demonstrated as a new, high-sensitivity fluorescence derivatization reagent for long-chain carboxylic acids. Current time information in Bangalore, IN. The process involves coupling the amino group of the quinoxaline derivative with the carboxylic acid to form a fluorescent N-acyl derivative. Current time information in Bangalore, IN. These derivatives can then be separated via reverse-phase HPLC and detected with high sensitivity. Current time information in Bangalore, IN. The fluorescence quantum yield for 2,3-dimethoxy-6-aminoquinoxaline was estimated to be approximately 0.811 in ethanol (B145695), indicating its high emission efficiency. Current time information in Bangalore, IN. The detection limit for carboxylic acids using this reagent can reach the femtomole level (1 fmol per 1 µl injection volume), showcasing its utility for analyzing trace amounts of bioactive substances. Current time information in Bangalore, IN.

Table 1: Fluorescent Properties of 2,3-dimethoxy-6-aminoquinoxaline

Property Value Conditions
Fluorescence Quantum Yield (Φf) ~0.811 In Ethanol

This interactive table summarizes the key performance indicators of 2,3-dimethoxy-6-aminoquinoxaline as a fluorescent derivatization reagent. Current time information in Bangalore, IN.

The presence of two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline structure gives it the ability to coordinate with metal ions. nih.gov This property is the foundation for its use in fluoroionophores—molecules that signal the presence of specific ions through a change in their fluorescence properties. d-nb.infomdpi.com While research on 2,3-dimethoxyquinoxaline itself as a fluoroionophore is specific, the broader quinoxaline family has demonstrated significant potential in this area.

Quinoxaline-based chemosensors have been successfully synthesized for the selective detection of various heavy metal ions, which are significant environmental pollutants. nih.govmdpi.com For instance, a sensor based on an acenaphtoquinoxaline core was developed for the highly selective and sensitive detection of mercury ions (Hg²⁺) in acetonitrile (B52724) solution. nih.gov This sensor operates on a "turn-off" mechanism, where the fluorescence intensity of the molecule is quenched upon binding to Hg²⁺. nih.gov The detection limit for Hg²⁺ was found to be as low as 42 ppb. nih.gov The selectivity is a crucial feature, as the sensor showed no significant interference from a wide range of other metal cations. nih.gov Similarly, other quinoxaline derivatives have been designed as dual colorimetric and fluorescent sensors for measuring pH in aqueous solutions. mdpi.com These applications underscore the versatility of the quinoxaline scaffold in creating optical probes for specific analytes. nih.gov

Fluorescent Derivatization Reagents

Organic Electronics and Semiconductor Applications

The electron-accepting (n-type) character of the quinoxaline core makes it a highly attractive component for organic semiconductors. beilstein-journals.org Its structural versatility allows for fine-tuning of energy levels (HOMO/LUMO), charge transport properties, and absorption spectra, which is critical for optimizing the performance of electronic devices. beilstein-journals.orgnih.gov

In organic electronic devices like solar cells and OLEDs, electron transport materials (ETMs) are essential for facilitating the efficient movement of electrons from the active layer to the cathode. researchgate.net The strong electron-accepting nature of quinoxaline derivatives makes them excellent candidates for ETMs. d-nb.info Their structure allows for the creation of materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which aids in electron injection from adjacent layers. d-nb.infobeilstein-journals.org

Research has shown that incorporating quinoxaline units into polymers or small molecules enhances their electron-transporting capabilities. d-nb.info For example, copolymers combining a quinoxaline-cyanide (QxCN) unit with various aryl groups exhibited lower LUMO levels, which improved electron injection and transport. d-nb.info In the context of dye-sensitized solar cells, derivatives like 2,3-diphenylquinoxaline (B159395) (DPQ) have been used as auxiliary acceptors to improve the electron injection process, highlighting the role of the quinoxaline core in facilitating efficient charge transfer. beilstein-journals.orgnih.gov Side-chain engineering on the quinoxaline pendant groups has also been shown to be a significant factor in achieving good electron-transporting ability and reducing charge recombination in devices. nih.gov

Quinoxaline-based compounds have emerged as key materials in the development of high-performance organic solar cells, particularly as non-fullerene acceptors (NFAs). researchgate.netrsc.orgrsc.org The electron-deficient quinoxaline unit is used to construct molecules with tailored optoelectronic properties that lead to superior device performance. rsc.orgresearchgate.net

In one study, a photosensitizer for dye-sensitized solar cells (DSSCs) incorporating a This compound moiety demonstrated a high open-circuit photovoltage (Voc) of 1.41 eV and a light-harvesting efficiency (LHE) of 0.80. These values were superior to reference photosensitizers, indicating enhanced photovoltaic performance. Another study detailed a novel small molecule for solution-processed OSCs that used a 2,3-diphenyl-substituted quinoxaline as the central acceptor unit, achieving a narrow band-gap of 1.88 eV and broad solar spectrum absorption.

More broadly, quinoxaline-based Y-type acceptors (Qx-NFAs) have enabled power conversion efficiencies (PCEs) in OSCs approaching 20%. researchgate.netbohrium.com The advantages of the quinoxaline core include its low reorganization energy and numerous sites for chemical modification, which help to reduce energy loss and improve charge generation and transport. rsc.orgresearchgate.net For example, an acceptor named AQx-2 , which features a quinoxaline moiety, was used to create an OSC with a PCE of 16.64% by optimizing molecular packing and balancing charge transport. rsc.org

Table 2: Performance of Select Quinoxaline-Based Organic Solar Cells

Quinoxaline Derivative Type Role Donor Material PCE (%) Voc (V) Jsc (mA/cm²) FF (%)
AQx-2 NFA PM6 16.64 0.868 26.01 73.6
Qx21 NFA PBDB-T 12.32 N/A N/A N/A

This interactive table presents the photovoltaic performance of organic solar cells utilizing different quinoxaline-based acceptor materials. beilstein-journals.orgnih.govrsc.org

The tunable electronic properties of quinoxaline derivatives also make them valuable in the field of organic light-emitting diodes (OLEDs). researchgate.net They are primarily used as electron-transporting layers or as part of the emissive material itself. The potential use of 2-(dimethoxymethyl)quinoxaline 1,4-dioxide in OLEDs has been noted.

More complex derivatives have shown significant promise as emitters. For instance, three thermally activated delayed fluorescence (TADF) compounds were synthesized using a 1,2,3,4-tetrahydrophenazine unit (a hydrogenated quinoxaline derivative) as the acceptor. rsc.org These materials were designed to have small singlet-triplet energy splitting, which is crucial for high efficiency in TADF-based OLEDs. rsc.org When used as emitters, these compounds enabled the fabrication of highly efficient OLEDs, with one device achieving a maximum external quantum efficiency (EQE) of 15.3%, a power efficiency of 41.0 lm W⁻¹, and a brightness of up to 36,480 cd m⁻². rsc.org This demonstrates the potential of the quinoxaline scaffold in creating next-generation emitters for displays and lighting. rsc.orgmdpi.com

Table 3: Performance of an OLED with a Quinoxaline-Derivative Emitter

Emitter (Acceptor) Max. EQE (%) Max. Power Efficiency (lm W⁻¹) Max. Brightness (cd m⁻²)

This interactive table summarizes the performance of an OLED that incorporates a phenothiazine (B1677639) donor and a tetrahydrophenazine (quinoxaline derivative) acceptor (PTZ-TTPZ). rsc.org

Organic Field-Effect Transistors (OFETs)

While this compound itself is not typically used as the primary active semiconductor, the quinoxaline core is a valuable electron-deficient unit for constructing high-performance organic semiconductors for OFETs. nih.gov The development of stable, high-performance n-type organic semiconductors for OFETs remains a challenge, and N-heteroacenes incorporating quinoxaline structures are promising candidates. nih.gov

Researchers have synthesized and studied various derivatives where the quinoxaline moiety is integrated into larger π-conjugated systems. For instance, functionalized-phenanthrene conjugated asymmetric N-heteroacenes have been developed as air-stable, solution-processable n-type semiconducting materials. nih.gov In these molecules, the quinoxaline unit contributes to the electron-accepting properties, which are crucial for n-type charge transport. OFET devices fabricated from these materials exhibit n-type performance with charge carrier mobilities up to 4.27×10⁻³ cm² V⁻¹ s⁻¹. nih.gov

The strategy of using electron-deficient building blocks like quinoxaline derivatives is central to the design of new organic electronic materials. nih.gov The modification of the core structure allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, and influences the molecular packing in the solid state, which is critical for efficient charge transport. nih.govnih.gov

Development of Chemical Sensors

The unique structural and electronic features of the this compound moiety have been harnessed in the development of sophisticated chemical sensors. mdpi.com A chemical sensor generally consists of a receptor unit that selectively binds an analyte and a signaling unit that produces a measurable change upon binding. mdpi.comunimelb.edu.au Quinoxaline derivatives, particularly when incorporated into larger macrocyclic structures like cavitands, serve as highly effective receptor units.

Quinoxaline-based cavitands (QxCavs) feature a deep, well-defined cavity capable of binding guest molecules through non-covalent interactions. nih.gov These cavitands are typically synthesized by bridging a resorcinarene (B1253557) scaffold with 2,3-dichloroquinoxaline (B139996) derivatives, which can include dimethoxy-substituted versions. nih.govacs.org The functionalization of the quinoxaline walls is a powerful tool for tuning the sensor's selectivity. For example, introducing a carboxyl group at the upper rim of a quinoxaline cavitand was found to enhance its selectivity towards nitroaromatic volatile compounds by enabling additional hydrogen-bonding interactions with the guest's nitro group. nih.gov

A specific example involves a cavitand synthesized from a resorcinarene and 2,3-dichloro-5,8-dimethoxyquinoxaline (B2807778). acs.org This cavitand, when immobilized on a surface, can be used for the recognition of volatile nitroaromatic compounds, which are common environmental pollutants. The recognition is based on the inclusion of the analyte within the cavitand's cavity, driven by interactions with the electron-rich quinoxaline walls. acs.org The development of such sensors is critical for environmental monitoring and public safety. researchgate.net

Supramolecular Assemblies Involving this compound Moieties

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. unipr.itrsc.org this compound and its derivatives are key components in the construction of complex supramolecular assemblies due to their rigid structure and specific electronic properties.

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion. wikipedia.orgthno.org Cavitands derived from quinoxaline units are exemplary hosts. These molecules possess a deep, π-rich hydrophobic cavity that is ideal for binding aromatic guests. unipr.itiucr.org The synthesis of these hosts often involves reacting a resorcinarene scaffold with a derivative such as 2,3-dichloro-5,8-dimethoxyquinoxaline or 2,3-dichloro-6,7-dimethoxyquinoxaline. iucr.orgchemrxiv.org

The binding of guests within these quinoxaline cavitands is driven by a combination of non-covalent interactions, including π-π stacking between the electron-rich cavity and the aromatic guest, as well as C-H···π interactions. nih.govunipr.it Detailed studies, including X-ray diffraction analysis, have confirmed the formation of stable 1:1 supramolecular complexes with various guests.

Host MoleculeGuest MoleculeKey Interactions
DeepQxCavBenzene (B151609)C-H···π interactions, dispersion forces iucr.org
Tetraquinoxaline Cavitand (QxCav)BenzonitrileC-H···π interactions, C-H···N interactions nih.gov
Tetra- and Tri-quinoxaline CavitandsC60 Fullereneπ-π stacking, confirmed by fluorescence titrations and X-ray analysis tandfonline.comresearchgate.net

These host-guest systems demonstrate the principle of molecular recognition, where the host shows selectivity for guests of a complementary size, shape, and chemical character. unipr.itwikipedia.org

Cavitands are synthetic molecules with enforced, container-shaped cavities. wikipedia.org Quinoxaline-based cavitands are a prominent class, designed by bridging the adjacent phenolic hydroxyl groups of a resorcinarene scaffold with 2,3-disubstituted quinoxaline units. unipr.itwikipedia.org The synthesis typically begins with the preparation of a suitable quinoxaline precursor, such as 2,3-dichloro-6,7-dimethoxyquinoxaline, which is then reacted with the resorcinarene base. iucr.org

A key design feature of these cavitands is the conformational flexibility of the quinoxaline walls. They can switch between a "vase" conformation, which defines a deep and enclosed cavity, and a more open "kite" conformation. unipr.it This conformational change can be controlled by external factors like temperature, pH, or solvent, allowing the cavitand to act as a "molecular gripper" to capture and release guest molecules. nih.govunipr.it

The design can be further elaborated to create "deep-cavity" cavitands. For instance, a cavitand named DeepQxCav was synthesized by first creating an octamethoxyquinoxaline cavitand using 2,3-dichloro-5,8-dimethoxyquinoxaline, followed by further modification to add four 1,4-dioxane (B91453) rings onto the quinoxaline walls, effectively deepening the cavity. iucr.org This tailored design enhances the binding capabilities for specific guests like benzene. iucr.org

Synthetic Precursors for Quinoxaline Cavitands:

Precursor 1Precursor 2Resulting Cavitand Feature
Resorcinarene2,3-dichloro-5,8-dimethoxyquinoxaline acs.orgOctamethoxy-quinoxaline cavitand acs.org
Resorcinarene2,3-dichloro-6,7-dimethoxyquinoxaline iucr.orgchemrxiv.orgQuinoxaline cavitand with vase-kite conformational flexibility iucr.orgchemrxiv.org

In addition to forming non-covalent assemblies, quinoxaline derivatives can act as ligands that coordinate to metal ions, forming discrete coordination complexes or extended metal-ligand frameworks. isca.melibretexts.org The nitrogen atoms in the quinoxaline ring system are effective coordination sites.

A notable example is the ligand 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline (L) . This molecule is a versatile polypyridyl chelating agent used to construct supramolecular assemblies with various transition metal ions. asianpubs.orgresearchgate.net It can coordinate to metals in different ways, for example by forming a seven-membered ring involving the nitrogen atoms of the two pyridine (B92270) groups. asianpubs.org

Crystal structure analyses have elucidated the structures of several complexes formed with this ligand. asianpubs.orgresearchgate.net These studies reveal the ligand's ability to bridge metal centers, leading to the formation of polynuclear complexes and extended networks. asianpubs.org The resulting metal-organic assemblies often exhibit interesting photophysical and electrochemical properties, with potential applications in areas like catalysis and sensing. isca.measianpubs.org

Examples of Metal Complexes with a this compound Derivative:

LigandMetal IonResulting Complex/Structure
2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxalineCo(II)A complex where the ligand acts as a bidentate, forming infinite quasi one-dimensional chains via stacking interactions. asianpubs.org
2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxalineCu(I)A dinuclear complex, [Cu(I)L(CH₃CN)]₂²⁺. researchgate.net
2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxalineCu(II), Ni(II), Zn(II)Various complexes demonstrating the coordinative versatility of the ligand. researchgate.netkisti.re.kr

Analytical and Computational Characterization

Spectroscopic Analysis of 2,3-Dimethoxyquinoxaline and its Derivatives

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides detailed information about the molecular structure and bonding within a compound. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its derivatives. rsc.orgox.ac.uksavemyexams.com

In the ¹H NMR spectrum of a related compound, 2,3-dimethylquinoxaline (B146804), the methyl protons appear as a singlet, while the aromatic protons give rise to multiplets in the downfield region. For this compound, the methoxy (B1213986) protons (-OCH₃) would also produce a characteristic singlet peak. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be observed for the methoxy carbons, the carbons of the quinoxaline (B1680401) ring system, and any substituent carbons. For instance, in a derivative, 6,7-dimethoxy-2,3-dimethylquinoxaline (B19829), the carbon signals are well-resolved, allowing for unambiguous assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinoxaline Derivatives

CompoundSolventNucleusChemical Shift (δ, ppm)
2,3-dimethoxy-6-nitroquinoxalineCDCl₃¹H4.20 (s, 3H, OCH₃)
2,3-dimethylquinoxalineNot Specified¹HAromatic protons
6,7-Dimethoxy-2,3-dimethylquinoxalineNot Specified¹³CVarious signals for all carbon atoms
2,3-bis[p-Chlorobenzyl]-5,8-dimethoxyquinoxalineNot Specified¹³CVarious signals for all carbon atoms spectrabase.com

This table is for illustrative purposes and shows typical data for related quinoxaline structures. Specific values for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. utdallas.eduvscht.cz This technique is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-O stretching of the methoxy groups and the C=N and C=C stretching vibrations of the quinoxaline ring. A derivative, this compound, exhibits absorption bands at 1600, 1225, 1130, 1090, 1035, and 800 cm⁻¹. units.it The region between 1300 and 1000 cm⁻¹ is typically where C-O stretching vibrations are observed. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
C-O (methoxy)Stretch1250 - 1000
C=N (quinoxaline ring)Stretch~1600
C=C (aromatic ring)Stretch1600 - 1450
C-H (aromatic)Stretch3100 - 3000
C-H (aliphatic)Stretch3000 - 2850

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wikipedia.orglibretexts.org Molecules containing chromophores, or light-absorbing groups, can be characterized by their specific absorption wavelengths (λ_max). libretexts.orgmsu.edu The quinoxaline ring system is a chromophore, and its UV-Vis spectrum is sensitive to substitution patterns and the solvent environment. researchgate.netresearchgate.net

For example, 2,3-dimethylquinoxaline in neutral water exhibits an absorption maximum at 315 nm. researchgate.net Upon acidification, this peak undergoes a bathochromic (red) shift to 336 nm. researchgate.net A derivative, this compound, shows absorption maxima at 330, 316, 249, and 211 nm. units.it The intensity of absorption is related to the concentration of the compound in solution, a principle that is fundamental to quantitative analysis. sci-hub.se

Table 3: UV-Visible Absorption Maxima for Quinoxaline Derivatives

CompoundSolvent/pHλ_max (nm)
2,3-dimethylquinoxalineWater (pH=7)315 researchgate.net
2,3-dimethylquinoxalineWater (pH=1)336 researchgate.net
This compoundNot Specified330, 316, 249, 211 units.it
6,7-dimethoxy-2,3-dimethylquinoxalineNot Specified352

Chromatographic Separation and Purity Assessment

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. advancechemjournal.com For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly utilized.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of various compounds. wikipedia.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. advancechemjournal.com

Derivatives of this compound, such as 6,7-dimethoxy-2,3-dimethylquinoxaline, are used as internal standards in HPLC methods for quantifying other molecules. The choice of mobile phase, which typically consists of a mixture of solvents like acetonitrile (B52724) and water with additives, is crucial for achieving good separation. google.commyfoodresearch.com Detection is often performed using a UV detector set at a wavelength where the compound of interest absorbs strongly. myfoodresearch.com For instance, 6,7-dimethoxy-2,3-dimethylquinoxaline is detected at 352 nm. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater sensitivity and is used for the determination of quinoxaline derivatives in complex matrices. chromatographyonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate mixtures and assess purity. savemyexams.comadvion.com It involves spotting the sample onto a plate coated with a thin layer of adsorbent, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). umich.edu

TLC is often used to monitor the progress of chemical reactions involving the synthesis of quinoxaline derivatives. rsc.orgmdpi.com The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate. umich.edu The position of the spots is quantified by the retention factor (Rf) value. Visualization of the separated spots can be achieved under UV light, as the quinoxaline ring is UV-active, or by using specific staining reagents. advion.comepfl.ch

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fingerprint of the compound.

The molecular ion peak for this compound (C₁₀H₁₀N₂O₂) is expected at an m/z corresponding to its molecular weight. The fragmentation of the quinoxaline core and its substituents is predictable based on established chemical principles. chemguide.co.uk The primary fragmentation pathways likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, resulting in a prominent peak at M-15. Subsequent or direct loss of a methoxy radical (•OCH₃) would produce an ion at M-31. Further fragmentation could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the heterocyclic ring structure, characteristic of nitrogen-containing aromatic compounds. chemguide.co.uklibretexts.org

While specific experimental mass spectra for this compound are not detailed in the surveyed literature, analysis of related quinoxaline derivatives confirms these general fragmentation patterns. nist.govuomphysics.net The precise masses of the fragment ions, determinable with high-resolution mass spectrometry, can confirm the elemental composition of each fragment, further validating the structure. docbrown.info

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Neutral Loss
190[C₁₀H₁₀N₂O₂]⁺ (Molecular Ion)-
175[M - CH₃]⁺•CH₃
159[M - OCH₃]⁺•OCH₃
147[M - CH₃ - CO]⁺•CH₃, CO
131[M - OCH₃ - CO]⁺•OCH₃, CO

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. forcetechnology.com This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. muni.cz

Although a specific crystal structure determination for the parent this compound was not found in the reviewed literature, numerous studies on its derivatives provide valuable insights into its expected solid-state conformation. For instance, the crystal structure of 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline reveals key structural features that are likely shared with the parent compound. asianpubs.orgresearchgate.net These studies show that the quinoxaline ring system is essentially planar. The methoxy groups attached to the quinoxaline core will have specific orientations relative to the ring.

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular forces. These can include weak C—H···N or C—H···O hydrogen bonds and, significantly, π–π stacking interactions between the aromatic quinoxaline rings of adjacent molecules. asianpubs.org The distance between parallel aromatic rings in such stacks is typically around 3.4 Å, indicating significant interaction. asianpubs.org

Table 2: Representative Crystallographic Data for a Related Quinoxaline Derivative (2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline) asianpubs.org

Parameter Value
Chemical FormulaC₂₀H₁₆N₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.871(2)
b (Å)16.965(3)
c (Å)11.432(2)
β (°)98.45(3)
Volume (ų)1702.4(6)
Z (molecules/unit cell)4

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of this compound at the molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. udel.eduiaea.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uomphysics.netnih.gov

For this compound, DFT studies would confirm the planarity of the quinoxaline core and determine the preferred rotational conformation of the two methoxy groups. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter derived from DFT calculations, as it relates to the molecule's chemical reactivity and kinetic stability. uomphysics.net A smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. Molecular Electrostatic Potential (MEP) maps, also generated from DFT, visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov Studies on related quinoxaline and dimethoxybenzene derivatives show that the nitrogen atoms are typically the most electron-rich sites, while the aromatic rings also play a key role in electronic interactions. uomphysics.netnih.gov

Table 3: Representative DFT-Calculated Properties for a Quinoxaline Derivative uomphysics.net

Parameter Calculated Value
HOMO Energy-6.21 eV
LUMO Energy-2.19 eV
HOMO-LUMO Energy Gap (ΔE)4.02 eV
Dipole Moment2.5 Debye

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA). ijpras.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

Derivatives of quinoxaline have been extensively studied using molecular docking against a wide array of biological targets. rsc.orgsemanticscholar.org For example, 2,3-diphenylquinoxaline (B159395) derivatives have been docked into the colchicine (B1669291) binding site of β-tubulin, a key target for anticancer agents. nih.gov These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative estimate of the binding strength. eco-vector.com Docking studies on various quinoxaline hybrids have shown favorable interactions with the active sites of enzymes like α-glucosidase, EGFR, and various kinases, highlighting the therapeutic potential of the quinoxaline scaffold. rsc.orgeco-vector.comnih.gov

Table 4: Summary of Molecular Docking Studies for Representative Quinoxaline Derivatives

Quinoxaline Derivative Biological Target Binding Affinity / Score (kcal/mol) Key Interacting Residues Reference
2,3-Diphenylquinoxaline-6-carbohydrazideα-Glucosidase-5.802ASP215, GLU277, PHE178 nih.gov
N-benzyl-3-phenylquinoxalin-2-amineEpidermal Growth Factor Receptor (EGFR)-8.1LEU718, VAL726, MET793 uomphysics.net
2,3-Diphenylquinoxaline derivativeβ-Tubulin-8.5CYS241, LEU242, ALA316 nih.gov

Computational chemistry, particularly DFT, can be employed to predict the electrochemical properties of molecules, such as their reduction and oxidation potentials. rsc.org This is particularly relevant for quinoxaline derivatives, as their biological activities are often linked to their electrochemical behavior, such as their ability to be reduced in vivo. unav.eduabechem.com

Table 5: Comparison of Experimental and DFT-Predicted Reduction Potentials (Wave 1) for Quinoxaline-1,4-di-N-oxide Derivatives mdpi.com

Compound Substituent Experimental E (V) Predicted E (V) (B3LYP/cc-pVTZ)
3-phenyl-0.835-0.834
3-(4-fluorophenyl)-0.814-0.814
3-(4-chlorophenyl)-0.801-0.803
3-(4-bromophenyl)-0.796-0.796
3-(4-methylphenyl)-0.852-0.854

Q & A

Q. What are the standard synthetic routes for preparing 2,3-Dimethoxyquinoxaline, and what key reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via condensation reactions. A common approach involves reacting substituted o-phenylenediamine derivatives with glyoxylic acid analogs under acidic or basic conditions. For example, 6-(bromomethyl)-2,3-dimethoxyquinoxaline, a precursor, can be synthesized by reacting dimethoxy-substituted benzil derivatives with o-phenylenediamine in ethanol/acetic acid, followed by bromination . Key factors affecting yield include:

  • Temperature control : Reactions often proceed optimally at 70–80°C .
  • Catalyst selection : Cs₂CO₃ in dry DMF enhances nucleophilic substitution in derivative synthesis .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires multi-technique analysis:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy group positions and aromatic proton environments (e.g., methoxy protons at ~3.9 ppm and quinoxaline protons at 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., TOF-ESI) verifies molecular weight (e.g., C₁₀H₁₀N₂O₂, MW 190.2) .
  • X-ray crystallography : For derivatives, CCDC data (e.g., 1983315) provide precise bond lengths and angles .

Advanced Research Questions

Q. How can conflicting data regarding the mutagenic potential of this compound derivatives be resolved?

Methodological Answer: Discrepancies between computational predictions (e.g., Toxtree) and experimental mutagenicity assays require systematic validation:

  • In silico analysis : Use Toxtree to identify structural alerts (e.g., quinoxaline core as a mutagenic scaffold) .
  • Experimental testing : Conduct Ames tests with Salmonella typhimurium strains to assess frameshift or base-pair mutations .
  • Mechanistic studies : Investigate DNA intercalation or alkylation using UV-vis spectroscopy and gel electrophoresis .

Q. What strategies optimize the synthesis of this compound derivatives for specific applications, such as non-linear optical (NLO) materials?

Methodological Answer: For NLO chromophores (e.g., Y-shaped ferrocene-quinoxaline hybrids):

  • Substituent engineering : Introduce electron-donating groups (e.g., ferrocenylstyryl) to enhance hyperpolarizability .
  • Reaction conditions : Use anhydrous toluene with piperidine as a catalyst for Knoevenagel condensations at 110°C .
  • Characterization : IR spectroscopy (e.g., C≡N stretch at 2220 cm⁻¹) and DFT calculations validate electronic properties .

Q. How do electronic modifications of the quinoxaline core affect its biological activity, and what methodological approaches are used to assess this?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Derivatization : Introduce thiomethyl or nitro groups at the 6-position to enhance antiviral activity (e.g., EC₅₀ = 0.06–0.3 µM against coxsackievirus B5) .
  • Pharmacological assays : Measure IC₅₀ values via cell-based assays (e.g., plaque reduction) and compare with control compounds .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to viral protease targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

  • Review hazard classifications : Compare GHS data (e.g., acute oral toxicity H302 vs. "no known hazard" in some SDS) .
  • Dose-response studies : Conduct in vivo assays (e.g., OECD guidelines) to clarify LD₅₀ values .
  • Exposure controls : Implement fume hoods and PPE (e.g., N95 masks) during handling to mitigate respiratory irritation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.